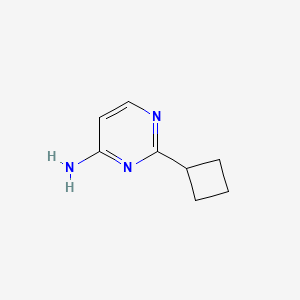

2-Cyclobutylpyrimidin-4-amine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H11N3 |

|---|---|

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

2-cyclobutylpyrimidin-4-amine |

InChI |

InChI=1S/C8H11N3/c9-7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11) |

Clave InChI |

JISNIQNOVMHUPR-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)C2=NC=CC(=N2)N |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 2-Cyclobutylpyrimidin-4-amine Core Structure

The construction of the this compound framework can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the synthesis of substituted pyrimidines. masterorganicchemistry.comnptel.ac.in In this approach, a pyrimidine (B1678525) ring bearing a suitable leaving group, typically a halogen at the C4 position, is reacted with an amine nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, which activate the ring towards nucleophilic attack. masterorganicchemistry.com The mechanism involves the addition of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comnptel.ac.in The reactivity of the leaving group generally follows the order F > Cl > Br > I. masterorganicchemistry.com

For the synthesis of this compound, this would typically involve the reaction of a 4-halo-2-cyclobutylpyrimidine with ammonia (B1221849) or a protected amine equivalent. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents and non-nucleophilic bases often being employed.

Cyclocondensation Reactions and Their Variants

Cyclocondensation reactions represent a convergent and efficient strategy for the assembly of the pyrimidine core. researchgate.netnih.gov These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To synthesize this compound, cyclobutylamidine would be reacted with a suitable three-carbon component possessing electrophilic sites at the 1 and 3 positions.

A common variant involves the reaction of β-ketoesters or β-diketones with amidines. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to afford the pyrimidine ring. The use of acid or base catalysis is often necessary to promote the reaction. nih.gov The versatility of this method allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted starting materials.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including pyrimidine derivatives. nih.govsigmaaldrich.comlibretexts.org These methods offer mild reaction conditions and broad functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the this compound core, a 2-halopyrimidine could be coupled with a cyclobutylboronic acid derivative, or conversely, a 2-borylated pyrimidine could be coupled with a cyclobutyl halide. Subsequent introduction of the C4-amine group would be required.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the direct amination of aryl and heteroaryl halides. nih.govlibretexts.orgrsc.org To generate this compound, a 4-halo-2-cyclobutylpyrimidine can be directly coupled with ammonia or a suitable ammonia equivalent using a palladium catalyst and a specialized phosphine (B1218219) ligand. nih.govrsc.org The choice of ligand is critical for the efficiency of the amination, with bulky, electron-rich phosphine ligands often providing the best results. nih.govrsc.org

| Reaction | Description | Key Components |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organic halide. | Palladium catalyst, base, organoboron reagent, organic halide. |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl/heteroaryl halide and an amine. | Palladium catalyst, phosphine ligand, base, aryl/heteroaryl halide, amine. |

Solvent-Free and Catalyst-Free Synthetic Protocols

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Solvent-free and catalyst-free reactions offer significant advantages by reducing waste and simplifying purification procedures. researchgate.netscirp.orgresearchgate.net

Solvent-free approaches for the synthesis of pyrimidine derivatives often involve the direct reaction of starting materials in the absence of a solvent, sometimes with microwave irradiation to accelerate the reaction. researchgate.net These conditions can lead to higher yields and shorter reaction times.

Catalyst-free methods, while less common for pyrimidine synthesis, can be achieved under specific conditions, such as high temperature or pressure, or by using highly reactive starting materials. scirp.orgresearchgate.net For instance, multicomponent reactions under solvent-free and catalyst-free conditions have been developed for the synthesis of other amino-heterocycles and could potentially be adapted for this compound. mdpi.com

Derivatization and Analog Synthesis of this compound

The this compound core serves as a versatile scaffold for the synthesis of a wide range of analogs with tailored properties. Functionalization can be achieved at various positions on the pyrimidine ring.

Functionalization at Pyrimidine Ring Positions

C-4 Amine: The primary amine at the C-4 position is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. ddtjournal.comsigmaaldrich.comjfda-online.comresearchgate.netmdpi.com For instance, reaction with acyl chlorides or anhydrides yields the corresponding amides, while reaction with alkyl halides can lead to secondary or tertiary amines. The nucleophilicity of the amine can be modulated by the electronic properties of the pyrimidine ring.

C-2 Cyclobutyl: The cyclobutyl group at the C-2 position can also be a site for functionalization, although it is generally less reactive than the C-4 amine. Strategies for modifying this group might involve radical halogenation followed by nucleophilic substitution, or metal-catalyzed C-H activation/functionalization, though these are more advanced and less common approaches for this specific moiety.

| Position | Reaction Type | Reagents | Product |

| C-4 Amine | Acylation | Acyl chlorides, Anhydrides | Amides |

| C-4 Amine | Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| C-4 Amine | Arylation | Aryl halides (e.g., via Buchwald-Hartwig) | Arylamines |

Synthesis of N-Substituted Pyrimidine Derivatives

The synthesis of N-substituted derivatives of this compound involves the formation of new bonds at the 4-amino group. The primary methods to achieve this are palladium-catalyzed cross-coupling reactions for N-arylation and nucleophilic substitution for N-alkylation.

N-Arylation via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds between aryl halides and amines, operating via a palladium catalyst. wikipedia.org This transformation is highly applicable for the synthesis of N-aryl derivatives of this compound. The reaction typically involves coupling the parent amine with an aryl halide (or triflate) in the presence of a palladium precatalyst, a phosphine ligand, and a base. proquest.com

The choice of ligand is critical for the reaction's success. Early systems used monodentate phosphines, but significant advancements were made with the introduction of sterically hindered and bidentate phosphine ligands like Xantphos, dppf, and various biarylphosphines developed by the Buchwald group. wikipedia.orgproquest.com These advanced catalyst systems allow for the coupling of a wide range of aryl and heteroaryl halides under milder conditions and with greater functional group tolerance. organic-chemistry.org For the synthesis of N-aryl-2-cyclobutylpyrimidin-4-amines, one would react this compound with a selected aryl halide. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

| Aryl Halide | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Bromobenzene | Xantphos | NaOtBu | Toluene | 82 |

| 4-Chlorotoluene | RuPhos | K3PO4 | Dioxane | 75 |

| 1-Bromo-4-methoxybenzene | BINAP | Cs2CO3 | Toluene | 88 |

| 2-Bromopyridine | DavePhos | NaOtBu | THF | 65 |

N-Alkylation: The introduction of alkyl substituents at the 4-amino position can be achieved through several standard methods. The most direct approach is the SN2 reaction of the amine with an alkyl halide. libretexts.org This method, however, can suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org To achieve selective mono-alkylation, alternative methods are often preferred.

Reductive amination is a more controlled method, which involves reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. libretexts.org This two-step, one-pot procedure provides the N-alkylated amine with high selectivity. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.org

Exploration of Side Chain Modifications on the Cyclobutyl Moiety

Modifying the cyclobutyl ring of this compound introduces structural diversity that can be crucial for various applications. These modifications can be achieved either by building the pyrimidine ring from an already functionalized cyclobutane (B1203170) precursor or by direct functionalization of the existing cyclobutyl moiety.

One of the most advanced methods for direct functionalization is the site-selective C(sp³)–H activation. Palladium-catalyzed C–H arylation has been demonstrated on peptide substrates containing cyclobutane rings. acs.org This method utilizes a directing group, often a native part of the molecule like an N-terminal amino acid, to guide a palladium catalyst to a specific C–H bond. acs.org Applying this strategy to this compound could potentially allow for the introduction of aryl groups at the β- or γ-positions of the cyclobutyl ring, depending on the coordination of the pyrimidine nitrogen atoms to the palladium center.

Alternatively, the synthesis can start from a functionalized cyclobutane derivative. For instance, a reaction between a substituted 2-hydroxycyclobutanone and guanidine (B92328) could lead to a pyrimidine with a hydroxylated cyclobutyl ring. chim.it This hydroxyl group could then serve as a handle for further transformations, such as oxidation to a ketone or substitution reactions. The synthesis of various cyclobutyl nucleoside analogs often relies on the construction of a functionalized cyclobutane ring prior to the attachment of the heterocyclic base. emory.edu

Optimization of Synthetic Routes and Green Chemistry Considerations

The optimization of synthetic routes for this compound focuses on improving efficiency, reducing waste, and employing environmentally benign procedures. Green chemistry principles provide a framework for achieving these goals. rasayanjournal.co.inbenthamdirect.comnih.gov

The classical synthesis of the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound with guanidine. bu.edu.eg Green approaches to this transformation include the use of microwave irradiation to accelerate reaction times, employing multicomponent reactions to reduce the number of synthetic steps, and using water or other green solvents. nih.govjmaterenvironsci.com Mechanochemical synthesis, which involves reactions in a ball mill under solvent-free conditions, represents another sustainable alternative that can lead to quantitative yields and simplified purification. rsc.org

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol (B145695), or Solvent-free (Mechanochemistry) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |

| Catalyst | Stoichiometric reagents, strong acids/bases | Reusable solid catalysts, biocatalysts (enzymes) |

| Efficiency | Multiple steps, moderate yields | One-pot multicomponent reactions, high yields |

| Waste | Significant solvent and byproduct waste | High atom economy, minimal waste |

For N-substitution reactions like the Buchwald-Hartwig amination, optimization involves using highly active catalysts at low loadings, which minimizes contamination of the final product with residual heavy metals. The development of catalysts that are effective in greener solvents like ethanol or even water is an active area of research.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.

Mechanism of Pyrimidine Ring Formation: The most common synthesis of the 2-aminopyrimidine (B69317) core involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. The mechanism begins with the nucleophilic attack of a guanidine nitrogen onto one of the carbonyl carbons. This is followed by an intramolecular condensation, where the other terminal nitrogen of the guanidine attacks the second carbonyl group, leading to a cyclic intermediate. The final step is a dehydration reaction, which results in the formation of the aromatic pyrimidine ring. The reaction is typically catalyzed by an acid or a base. researchgate.net

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is well-studied. wikipedia.orgresearchgate.net It is generally accepted to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst species reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium complex, forming the desired C-N bond in the product (N-aryl-2-cyclobutylpyrimidin-4-amine). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The specific ligand used plays a crucial role in facilitating both the oxidative addition and, particularly, the reductive elimination steps. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. Through the analysis of various NMR experiments, the precise arrangement of protons and carbons within 2-Cyclobutylpyrimidin-4-amine can be mapped out.

High-Resolution 1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of each atom. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, the cyclobutyl protons, and the amine protons. Similarly, the ¹³C NMR spectrum will display resonances for each unique carbon atom in the molecule.

Due to the absence of published experimental spectra for this compound, predicted chemical shifts based on the analysis of similar structures, such as 4-aminopyrimidine (B60600) and substituted cyclobutanes, are presented below. docbrown.infoacs.orgrsc.orgresearchgate.netacs.orgchemicalbook.comnsc.ru The protons on the pyrimidine ring (H-5 and H-6) are expected to appear in the aromatic region, while the protons of the cyclobutyl group will be found in the aliphatic region. The carbon atoms of the pyrimidine ring will have characteristic shifts in the downfield region, with C-2, C-4, and C-6 appearing at lower field strengths due to the influence of the electronegative nitrogen atoms. acs.org

Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | ~6.5 - 7.0 | - |

| H-6 | ~8.0 - 8.5 | - |

| NH₂ | ~5.0 - 6.0 (broad) | - |

| H-1' (cyclobutyl CH) | ~3.0 - 3.5 | ~40 - 45 |

| H-2'/H-4' (cyclobutyl CH₂) | ~1.8 - 2.4 | ~25 - 30 |

| H-3' (cyclobutyl CH₂) | ~1.6 - 2.0 | ~18 - 22 |

| C-2 | - | ~165 - 170 |

| C-4 | - | ~160 - 165 |

| C-5 | - | ~105 - 110 |

| C-6 | - | ~155 - 160 |

To confirm these assignments and establish connectivity, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons on the cyclobutyl ring, and potentially a weaker, long-range coupling between H-5 and H-6 of the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). ipb.ptcolumbia.eduscience.govmdpi.com It would be used to definitively link each proton signal to its corresponding carbon signal in the predicted table. For instance, the signal for H-5 would show a cross-peak with the signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for piecing together the molecular puzzle. ipb.ptcolumbia.eduscience.govmdpi.comnih.gov Key HMBC correlations would include the coupling from the cyclobutyl proton H-1' to the pyrimidine carbons C-2 and C-6, and from the pyrimidine proton H-5 to carbons C-4 and C-6. These correlations are vital for confirming the attachment point of the cyclobutyl group to the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It can be used to confirm the spatial relationships between different parts of the molecule, for example, between the cyclobutyl protons and the pyrimidine ring protons.

Stereochemical Elucidation via Chiral NMR and Anisotropic Reagents

The parent molecule, this compound, is achiral. However, if it were to be derivatized to introduce a chiral center, or if a chiral analog were synthesized, NMR spectroscopy would be the primary tool for stereochemical analysis. This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. frontiersin.orgrsc.orgnih.gov These diastereomers, being chemically distinct, will exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee). rsc.orgnih.gov

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient, diastereomeric complexes with the enantiomers of a chiral analyte, leading to observable differences in their NMR chemical shifts. nih.gov The choice of CDA or CSA depends on the specific nature of the analyte, with agents like Mosher's acid (MTPA) and BINOL derivatives being common choices for amines. frontiersin.orgrsc.orgnih.gov

Mass Spectrometry (MS) for Confirmation of Molecular Structures and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. savemyexams.comfiveable.melibretexts.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₈H₁₁N₃, the exact mass can be calculated using the precise masses of its constituent isotopes.

Table 3.2: High-Resolution Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₁N₃ |

| Nominal Mass | 149 amu |

| Monoisotopic Mass | 149.09530 Da |

Observing a molecular ion peak at m/z 149.0953 in an HREI-MS experiment would provide strong evidence for the assigned molecular formula, thereby confirming both its identity and high purity. savemyexams.comuni-saarland.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.govnih.gov This provides detailed information about the structure of the precursor ion. While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of pyrimidines and amines. nih.govwiley.comacs.orgsapub.org

Upon ionization, the molecular ion [M+H]⁺ would likely undergo fragmentation through several pathways. A primary fragmentation would be the loss of the cyclobutyl group or parts of it. Another common fragmentation pathway for pyrimidine derivatives involves the cleavage of the pyrimidine ring itself.

Table 3.3: Proposed Key Fragmentations for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 150.1031 ([M+H]⁺) | Loss of ethylene (B1197577) from cyclobutyl group | C₂H₄ |

| 150.1031 ([M+H]⁺) | Loss of cyclobutene | C₄H₆ |

| 150.1031 ([M+H]⁺) | Cleavage of pyrimidine ring | HCN |

Analysis of these fragmentation patterns would allow for the confirmation of the presence of both the cyclobutyl and aminopyrimidine substructures within the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. numberanalytics.comnumberanalytics.comnih.govnih.govwikipedia.org The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Atomic Connectivity: Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing precise measurements of all bond distances and angles.

Conformation: Revealing the puckering of the cyclobutane (B1203170) ring and its orientation relative to the pyrimidine ring.

Intermolecular Interactions: Showing how the molecules pack in the crystal lattice, including details of any hydrogen bonding involving the amine group and pyrimidine nitrogens.

Although no crystal structure for this compound is currently in the public domain, this technique remains the gold standard for absolute structural proof in the solid state. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules like this compound. By probing the vibrational modes of chemical bonds, these techniques provide a detailed fingerprint of the functional groups present and offer valuable insights into the compound's three-dimensional conformation. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the bond's polarizability. Together, they provide a comprehensive picture of the molecule's vibrational framework.

The analysis of this compound's spectra can be understood by examining the characteristic vibrations of its three main structural components: the 4-aminopyrimidine moiety, the cyclobutyl group, and the C-N bond linking them.

Functional Group Identification

The primary application of mid-range IR and Raman spectroscopy is the identification of functional groups. For this compound, the spectra would be expected to exhibit distinct bands corresponding to the amine group, the pyrimidine ring, and the cyclobutyl substituent.

Amine and Pyrimidine Vibrations : The pyrimidine ring substituted with an amino group gives rise to a series of characteristic bands. The N-H stretching vibration of the secondary amine within the aromatic ring is expected to appear as a single, medium-intensity band in the IR spectrum between 3350 and 3310 cm⁻¹. orgchemboulder.com In studies of related aminopyrimidine compounds, N-H stretching vibrations are observed in the 3300-3500 cm⁻¹ range. ijirset.comchalcogen.ro The corresponding N-H in-plane bending vibration typically appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching vibrations of the pyrimidine ring are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. chalcogen.rovscht.cz The highly characteristic C=C and C=N stretching vibrations of the pyrimidine ring produce a series of strong to medium intensity bands in the 1625-1420 cm⁻¹ region. chalcogen.romdpi.com C-N stretching vibrations associated with the aromatic amine linkage are expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Cyclobutyl Group Vibrations : The aliphatic C-H stretching vibrations of the CH and CH₂ groups in the cyclobutane ring are expected to produce strong absorptions in the 2960-2850 cm⁻¹ region of the IR spectrum, distinctly below the aromatic C-H stretching frequency. wpmucdn.com The CH₂ scissoring (bending) vibration of the cyclobutyl ring is typically observed near 1450 cm⁻¹. dtic.mil

Raman spectroscopy provides complementary information. While N-H and other polar group vibrations are often weaker in Raman spectra, the symmetric vibrations of the non-polar hydrocarbon skeleton and the aromatic ring are typically strong and well-defined. Therefore, the pyrimidine ring breathing modes, which are highly characteristic, would be prominent in the Raman spectrum, often appearing near 1000 cm⁻¹. researchgate.netias.ac.in The C-C stretching and CH₂ bending modes of the cyclobutyl ring would also be readily observable. nih.govresearchgate.net

The following tables summarize the expected key vibrational frequencies for this compound based on data from analogous structures.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

|---|---|---|---|

| 3350 - 3310 | Medium, Sharp | N-H Stretch | Aromatic Amine |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Pyrimidine Ring |

| 2960 - 2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Cyclobutyl Group |

| 1650 - 1580 | Medium | N-H Bend | Aromatic Amine |

| 1625 - 1550 | Strong - Medium | C=N, C=C Ring Stretch | Pyrimidine Ring |

| 1500 - 1400 | Strong - Medium | C=C, C=N Ring Stretch | Pyrimidine Ring |

| ~1450 | Medium | CH₂ Scissoring (Bending) | Cyclobutyl Group |

| 1335 - 1250 | Strong - Medium | C-N Stretch | Aryl-Amine |

| < 400 | Weak | Ring Puckering & Deformation | Cyclobutyl Group |

Table 2: Predicted Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Pyrimidine Ring |

| 2960 - 2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Cyclobutyl Group |

| 1625 - 1550 | Medium | C=N, C=C Ring Stretch | Pyrimidine Ring |

| ~1450 | Strong | CH₂ Scissoring (Bending) | Cyclobutyl Group |

| 1030 - 990 | Very Strong | Symmetric Ring Breathing | Pyrimidine Ring |

| < 400 | Medium - Strong | Ring Puckering & Deformation | Cyclobutyl Group |

Conformational Insights

Beyond identifying functional groups, vibrational spectroscopy, particularly in the low-frequency region (below 400 cm⁻¹), provides crucial information about molecular conformation. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.com For a substituted cyclobutane, the substituent can occupy one of two positions: equatorial (in the general plane of the ring) or axial (perpendicular to the plane). These two conformers are in equilibrium. researchgate.net

The interconversion between these forms occurs via a low-energy vibration known as the ring-puckering mode. capes.gov.brtandfonline.com This large-amplitude, low-frequency vibration is both IR and Raman active and is highly sensitive to the conformation of the molecule. Studies on similar substituted cyclobutanes have shown that the equatorial and axial conformers have distinct ring-puckering frequencies. nih.govscispace.com For this compound, the far-IR and low-frequency Raman spectra would be expected to show at least one band corresponding to the ring-puckering fundamental of the most stable conformer, likely in the 250-150 cm⁻¹ region. researchgate.netaip.orgdtic.mil

By conducting temperature-dependent studies of the Raman or IR spectra, it is possible to identify bands corresponding to higher-energy conformers, which increase in intensity as the temperature rises. nih.govresearchgate.net From the relative intensities of the bands for the equatorial and axial conformers at different temperatures, the enthalpy difference (ΔH) between them can be determined, providing a quantitative measure of their relative stability. researchgate.net Therefore, a detailed analysis of the low-frequency vibrational spectra is essential for a complete conformational description of this compound.

In Vitro Biological and Biochemical Investigations

Enzyme Inhibition Studies and Mechanistic Interrogations

Comprehensive searches of scientific literature and databases did not yield specific data regarding the enzymatic inhibition properties of 2-Cyclobutylpyrimidin-4-amine (SM-21). The following subsections detail the areas where information is not currently available.

Elucidation of Enzyme Inhibition Kinetics (Competitive, Non-Competitive, Uncompetitive)

In the absence of studies demonstrating enzymatic inhibition, no data are available on the kinetic mechanisms (e.g., competitive, non-competitive, or uncompetitive inhibition) by which this compound might interact with any enzyme.

Identification of Key Amino Acid Residues Involved in Enzyme Binding

No studies have been conducted to identify specific amino acid residues that may be involved in the binding of this compound to any enzyme target.

Receptor Binding Assays and Selectivity Profiling

In contrast to the lack of enzyme inhibition data, the receptor binding profile of this compound has been the subject of targeted investigation, particularly concerning its high affinity for the sigma-2 (σ₂) receptor.

Quantitative Radioligand Binding Studies (e.g., Sigma-2 Receptor, Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)

Radioligand binding assays have been instrumental in characterizing the affinity of this compound for various neuroreceptors.

Sigma-2 Receptor: Research consistently identifies this compound (SM-21) as a potent and selective ligand for the σ₂ receptor. abcam.comtocris.com Studies have demonstrated its high affinity for this receptor, which has been identified as the transmembrane protein TMEM97. tocris.comnih.govencyclopedia.pub The affinity for the σ₂ receptor is notably higher than for the sigma-1 (σ₁) receptor subtype, suggesting that SM-21 is a suitable lead compound for developing σ₂-selective agents. nih.gov While a specific Kᵢ value for SM-21 is not detailed in the available abstracts, its high affinity is a recurring finding. nih.govnih.gov These binding assays typically utilize radioligands such as [³H]DTG to characterize σ₂ receptor interactions. mdpi.com

Serotonin Receptors: The affinity of SM-21 for serotonin 5-HT₃ and 5-HT₄ receptors has been assessed in vitro. nih.gov However, the primary finding highlighted from this research was the compound's potent interaction with σ₂ receptors, implying a comparatively lower affinity for the tested serotonin receptor subtypes. nih.gov Specific quantitative binding data (e.g., Kᵢ or IC₅₀ values) for SM-21 at these or other serotonin receptors are not available in the reviewed literature.

Dopamine Receptors: There is no specific published data from radioligand binding studies quantifying the affinity of this compound for any dopamine receptor subtypes. While other aminopyrimidine compounds have shown affinity for dopamine receptors, these results are specific to their distinct chemical structures. nih.gov

| Receptor Target | Binding Affinity (Kᵢ) | Selectivity Profile | Reference |

|---|---|---|---|

| Sigma-2 (σ₂) | High Affinity (Specific Kᵢ not reported) | Selective for σ₂ over σ₁ | nih.gov |

| Serotonin (5-HT₃, 5-HT₄) | Data not available (Lower affinity relative to σ₂) | Data not available | nih.gov |

| Dopamine Receptors | Data not available | Data not available | N/A |

Functional Assays for Receptor Agonism/Antagonism (e.g., β-arrestin Recruitment)

Functional studies have classified this compound as a σ₂ receptor antagonist. abcam.comtocris.com The functional activity of σ₂ receptor ligands can be determined through in vitro methods such as cell viability and caspase-3 activity assays, which categorize compounds as agonists, partial agonists, or antagonists based on their ability to induce cell death relative to a full agonist. nih.gov Although direct evidence of SM-21 being tested in a β-arrestin recruitment assay is absent, such assays are typically used for G protein-coupled receptors (GPCRs). nih.govfrontiersin.org The σ₂ receptor (TMEM97) is not a GPCR, making assays that measure cellular responses like apoptosis more relevant for determining the functional antagonism of ligands like SM-21. nih.gov

Structural Determinants of Ligand-Receptor Interactions

No studies detailing the specific interactions between this compound and any biological receptor have been found. Information regarding its binding modes, key interacting amino acid residues, or the structural features of the compound that govern receptor affinity and selectivity is not present in the accessible scientific literature.

Cellular Pathway Modulation Studies (Non-Clinical Focus)

Investigation of Cellular Processes (e.g., Cell Cycle, Apoptosis) at a Mechanistic Level

There is no published research investigating the effects of this compound on cellular processes such as the cell cycle or apoptosis. Consequently, there is no data on its potential to induce cell cycle arrest at specific checkpoints or to trigger apoptotic pathways through intrinsic or extrinsic mechanisms.

Interference with Protein-Protein Interactions

Scientific literature lacks any evidence of this compound being investigated as a modulator of protein-protein interactions.

Structure-Activity Relationship (SAR) Elucidation from In Vitro Data

Analysis of Substituent Effects on Biological Activity

As no primary biological activity data for this compound has been reported, no structure-activity relationship studies analyzing the effects of its substituents are available.

Development of SAR Models from Experimental Data

The absence of experimental data for a series of analogs of this compound means that no quantitative or qualitative SAR models have been developed.

Target Identification and Deconvolution Strategies for Novel Interactions

The exploration of novel chemical entities in drug discovery necessitates a thorough understanding of their molecular interactions within a biological system. For a compound such as this compound, identifying its specific cellular targets is a critical step in elucidating its mechanism of action and potential therapeutic applications. Target identification and deconvolution are multifaceted processes that employ a range of experimental strategies to pinpoint the proteins or other macromolecules with which a small molecule interacts to exert its biological effects.

The primary objective of target identification is to discover the direct binding partners of a compound. This is often followed by target deconvolution, which aims to distinguish between the targets responsible for the desired therapeutic effects and those that might lead to off-target toxicities. A variety of in vitro biochemical and cell-based approaches are utilized to achieve these goals.

Biochemical Approaches:

Biochemical methods are fundamental in directly assessing the interaction between a compound and potential protein targets. These techniques are often employed in high-throughput screening formats to survey a wide range of possibilities.

Affinity Chromatography: This classic technique involves immobilizing a derivative of the compound of interest onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry.

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, its activity can be tested against a panel of purified enzymes. Kinase profiling, for instance, is a common strategy where the compound is screened against hundreds of different kinases to determine its inhibitory concentration (IC50) for each. This provides a direct measure of potency and selectivity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (the compound) and an analyte (the target protein). This method can provide quantitative data on the association and dissociation rates of the interaction.

Cell-Based Approaches:

Cell-based assays offer the advantage of investigating compound-target interactions within a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

Genetic and Genomic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to systematically knock down or knock out potential target genes. If the cellular phenotype induced by the compound is rescued or phenocopied by altering the expression of a specific gene, it provides strong evidence for that gene product being the relevant target.

Chemical Proteomics: This field combines chemical probes with mass spectrometry to identify compound-protein interactions on a proteome-wide scale. Probes are often designed with a reactive group to covalently label binding partners and a reporter tag for enrichment and identification.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Modes and Affinities with Biological Macromolecules:While molecular docking is a common technique to explore the therapeutic potential of compounds, no specific studies demonstrating the binding modes or predicting the binding affinities of 2-Cyclobutylpyrimidin-4-amine with any biological targets were found in the public literature.

While general information exists on the application of these computational techniques to various pyrimidine (B1678525) derivatives and other small molecules, the specific data required to construct a scientifically accurate and detailed article on this compound is currently absent from the scientific literature. This indicates that while such studies may have been conducted in private research settings, the results have not been disseminated publicly. Therefore, a thorough and informative article adhering to the specified outline cannot be generated at this time.

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking and other computational methods have been instrumental in identifying the key amino acid residues that interact with pyrimidine-based inhibitors. For analogs of this compound, these interactions are crucial for their affinity and selectivity towards their target proteins, such as various kinases.

Hydrogen Bonding: The pyrimidine core is a key pharmacophoric feature, often forming critical hydrogen bonds with the hinge region of kinase domains. The 4-amino group and the nitrogen atoms within the pyrimidine ring of this compound are predicted to be primary sites for hydrogen bond formation. In studies of related N-phenylpyrimidin-2-amine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), key hydrogen bonding interactions were observed with the backbone amide and carbonyl groups of residues in the hinge region, such as Gln85, Asp86, and Lys89. rsc.org

A summary of typical interacting residues for pyrimidine-based inhibitors is presented in the table below.

| Interaction Type | Key Interacting Residues (Examples from related kinase inhibitors) |

| Hydrogen Bonding | Gln85, Asp86, Lys89 rsc.org |

| Hydrophobic Interactions | Val, Leu, Ile, Phe |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon binding. These simulations are crucial for validating docking poses and understanding the nuanced dynamics of molecular recognition.

MD simulations of pyrimidine derivatives complexed with their target proteins have been used to assess the stability of the binding interactions over time. rsc.orgmdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation to evaluate the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site. For related N-phenylpyrimidin-2-amine inhibitors of CDK2, MD simulations have confirmed the stability of the interactions predicted by molecular docking. rsc.org

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein. MD simulations can capture these changes, revealing how the protein adapts to the ligand and how the ligand finds its optimal conformation within the binding site. Analysis of the trajectory from an MD simulation can highlight fluctuations in specific regions of the protein, such as activation loops in kinases, which may be crucial for the mechanism of inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Both ligand-based and structure-based 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed for various series of pyrimidine-based inhibitors. rsc.orgmdpi.com These models use the three-dimensional structures of the compounds to derive correlations between their physicochemical properties and their biological activities.

For a series of N-phenylpyrimidine-4-amine derivatives, CoMFA and CoMSIA models have been established to delineate the structure-activity relationship for inhibiting FMS-like tyrosine kinase-3 (FLT3). mdpi.com These models provided insights into how modifications of chemical groups could enhance inhibitory activity. Similarly, for N-phenylpyrimidin-2-amine derivatives targeting CDK2, 3D-QSAR models have been developed to understand the determinants of both CDK2 and CDK4 inhibition, aiding in the design of selective inhibitors. rsc.org

The statistical parameters for representative CoMFA and CoMSIA models for related pyrimidine inhibitors are summarized in the table below.

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

| CoMFA | 0.802 mdpi.com | 0.983 mdpi.com |

| CoMSIA | 0.725 mdpi.com | 0.965 mdpi.com |

QSAR models, once validated, can be powerful tools for virtual screening of large compound libraries to identify novel hits with desired biological activity. By predicting the activity of compounds before they are synthesized and tested, virtual screening can significantly accelerate the drug discovery process. nih.gov The insights gained from QSAR studies, such as the importance of specific steric and electronic features, can also guide the design of focused combinatorial libraries, enriching them with compounds that are more likely to be active.

Theoretical Studies on Reaction Mechanisms and Reaction Pathway Predictions

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies on the reaction mechanisms or reaction pathway predictions for this compound. While computational studies have been conducted on the synthesis and reaction mechanisms of other pyrimidine derivatives, such as 2-amino-1,4-dihydropyrimidines and aminopyrimidine-2,4-diones, no dedicated research focusing on the computational analysis of this compound's reactivity or formation pathways could be identified. researchgate.netmdpi.com

However, without specific computational studies on this compound, any discussion of its reaction mechanisms from a theoretical standpoint would be speculative. The influence of the cyclobutyl group at the 2-position on the electronic structure and reactivity of the pyrimidine ring has not been computationally explored in the available literature. Therefore, no data tables or detailed research findings on its reaction pathways can be presented.

Exploration As a Chemical Probe and Research Tool

Design and Utility in Chemical Biology Research

An extensive review of scientific literature does not yield specific studies detailing the design and utility of 2-Cyclobutylpyrimidin-4-amine as a chemical probe in chemical biology research. While the pyrimidine (B1678525) core is a common feature in many biologically active molecules, the specific utility of this compound as a standalone tool to investigate biological systems has not been described.

Application in Probe Development for Specific Biological Targets (e.g., Radioactive Probes)

There is currently no publicly available research documenting the application of this compound in the development of probes for specific biological targets. This includes its use as a precursor or core structure for creating specialized tools such as radioactive probes for imaging or binding assays.

Contribution to Scaffold Diversity and Chemical Library Enhancement

While not extensively studied as a standalone agent, this compound and its immediate precursors serve as valuable building blocks in the synthesis of more complex molecules, thereby contributing to scaffold diversity in chemical libraries. The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.

The synthesis of related compounds, such as 2-Chloro-N-cyclobutylpyrimidin-4-amine, has been documented as an intermediate step in the creation of diaminopyrimidine inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. acs.org In this context, the cyclobutyl group at the 2-position of the pyrimidine ring provides a specific three-dimensional structural element that can be explored for optimizing interactions with a biological target.

The availability of this compound from various chemical suppliers indicates its accessibility for researchers to incorporate into chemical library synthesis. By using this compound as a starting material, medicinal chemists can systematically modify the 4-amino group or other positions on the pyrimidine ring to generate a diverse set of analogs for screening in drug discovery campaigns. This contributes to the exploration of novel chemical space around the pyrimidine core.

Table 1: Structural Features of this compound for Scaffold Diversity

| Feature | Description | Potential for Diversification |

| Core Scaffold | Pyrimidine ring | A privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. |

| 2-Position Substituent | Cyclobutyl group | Provides a non-polar, three-dimensional element that can probe hydrophobic pockets in target proteins. |

| 4-Position Substituent | Primary amine (-NH2) | A key functional group that can act as a hydrogen bond donor and a nucleophile for further chemical modifications, allowing for the attachment of a wide variety of substituents. |

Use in Mechanistic Studies of Biological Pathways

Based on available scientific literature, there are no documented instances of this compound being used as a tool for the mechanistic study of biological pathways. Its biological activity profile and specific molecular targets, if any, have not been characterized, which is a prerequisite for its application in such studies.

Future Research Directions and Unexplored Research Avenues Non Clinical

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal and materials chemistry. mdpi.com Future research on 2-Cyclobutylpyrimidin-4-amine will likely focus on developing more efficient, sustainable, and environmentally benign synthetic routes.

Current synthetic strategies for pyrimidine rings often involve the condensation of β-dicarbonyl compounds with N-C-N containing molecules like amidines, ureas, or guanidines. wikipedia.org For this compound, this would typically involve the reaction of a cyclobutyl-substituted precursor.

Future methodologies could explore:

Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps, and minimizing waste are key goals. acs.org This includes solvent-free reactions and the use of catalysts that can be easily recovered and reused.

Catalytic Methods: The development of novel catalysts, such as iridium-pincer complexes, can enable highly regioselective and efficient multicomponent synthesis of pyrimidines from readily available starting materials like alcohols and amidines. nih.govvapourtec.com Research into metal-free catalytic systems, for instance using l-proline (B1679175) in water, also presents a promising eco-friendly alternative. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. researchgate.netnih.gov Applying flow chemistry to the synthesis of 2-substituted pyrimidines like this compound could lead to higher yields and purity with reduced reaction times. vapourtec.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, contributing to more sustainable processes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Development of solvent-free reactions, use of recyclable catalysts. |

| Advanced Catalysis | High efficiency, regioselectivity, and broad substrate scope. | Design of novel metal-based and organocatalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in continuous flow reactors. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Identification and engineering of enzymes for pyrimidine synthesis. |

Identification of Novel Biological Targets for Fundamental Research

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com A significant future research avenue for this compound lies in the identification of its novel biological targets to understand fundamental cellular processes.

The 2-aminopyrimidine (B69317) moiety is a key pharmacophore in many kinase inhibitors, where the nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the kinase hinge region. Given this precedent, a primary area of investigation for this compound would be its potential as a modulator of protein kinases, including understudied kinases implicated in various cellular signaling pathways.

Unexplored areas for target identification include:

Orphan Nuclear Receptors: These receptors have no known endogenous ligands, and small molecules that can modulate their activity are valuable tools for understanding their physiological roles. nih.govtandfonline.com

G-Protein Coupled Receptors (GPCRs): Many orphan GPCRs exist, and pyrimidine derivatives could serve as starting points for developing selective ligands to probe their functions.

Metabolic Enzymes: Pyrimidine derivatives have shown inhibitory activity against various metabolic enzymes, and this compound could be screened against a panel of these enzymes to uncover new regulatory mechanisms. fiveable.medavuniversity.orgwikipedia.orgcreative-proteomics.com

Chemoproteomics, a field that investigates the interactions between small molecules and proteins on a proteome-wide scale, will be an invaluable tool in this endeavor. mdpi.com

Integration with High-Throughput Screening Platforms for Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid screening of large compound libraries against specific biological targets. The pyrimidine scaffold is frequently incorporated into these libraries due to its favorable drug-like properties. mdpi.com

Future research will likely see the integration of this compound and its derivatives into various HTS platforms:

Fragment-Based Screening: The relatively small size and low molecular weight of this compound make it an ideal candidate for fragment-based drug discovery (FBDD). wikipedia.org The cyclobutyl group, in particular, can provide a three-dimensional character that is often sought after in modern fragment libraries. vu.nlnih.gov

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of massive combinatorial libraries. rsc.org Incorporating the 2-cyclobutylpyrimidine scaffold into DELs would allow for the exploration of a vast chemical space around this core structure to identify binders for a wide array of protein targets.

Potential for Development of Advanced Research Tools and Molecular Probes

Beyond its potential as a bioactive molecule, this compound can serve as a scaffold for the development of sophisticated research tools and molecular probes to investigate biological systems.

Fluorescent Probes: The pyrimidine core can be incorporated into fluorescent dyes. By functionalizing this compound with fluorophores, it could be developed into probes for cellular imaging, allowing for the visualization of specific cellular components or processes. frontiersin.orgnih.gov The fluorescence properties of 2-alkylaminopyrimidines have been shown to be sensitive to the polarity of their environment, a characteristic that could be exploited in probe design. nih.gov

Photoaffinity Probes: The development of photoaffinity labeling probes based on the this compound scaffold would be a powerful strategy for identifying its direct binding partners in a complex biological milieu. researchgate.netresearchgate.net This involves introducing a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein, enabling its identification.

Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or class of enzymes. tandfonline.com If this compound is found to inhibit a particular enzyme, it could be developed into an ABP to study the activity of that enzyme in its native cellular context.

| Probe Type | Application | Key Features |

| Fluorescent Probes | Cellular imaging, sensing. | Emission properties sensitive to the local environment. |

| Photoaffinity Probes | Target identification and validation. | Contains a photoreactive group for covalent cross-linking. |

| Activity-Based Probes | Enzyme activity profiling. | Covalently modifies the active site of target enzymes. |

Exploration of this compound in Materials Science or Other Non-Biological Applications

The unique electronic properties of the pyrimidine ring make it an attractive building block for functional organic materials. The electron-deficient nature of pyrimidine suggests its potential use in organic electronics.

Future research in this area could include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are being explored as components of OLEDs, serving as electron-transporting materials, host materials, or even as part of the emissive layer. davuniversity.org

Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with novel thermal, mechanical, or electronic properties. youtube.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs with interesting structural and functional properties.

Advanced Theoretical and Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules. For this compound, theoretical and computational studies can guide and accelerate experimental research.

Future computational investigations could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and reactivity descriptors. These calculations can provide insights into the molecule's stability, reactivity, and potential interaction sites.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound and its interactions with biological macromolecules like proteins or nucleic acids. researchgate.net This can help in understanding binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of this compound derivatives with measured biological activity is synthesized, QSAR models can be developed to correlate their structural features with their activity. tandfonline.comnih.goveurekaselect.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts.

| Computational Method | Application | Insights Gained |

| Quantum Chemistry (DFT) | Reactivity prediction, electronic properties. | Molecular orbital energies, charge distribution, reaction mechanisms. |

| Molecular Dynamics (MD) | Binding mode analysis, conformational sampling. | Ligand-protein interactions, binding free energies. |

| QSAR | Prediction of biological activity. | Correlation of molecular descriptors with activity. |

Q & A

Q. Advanced

- X-ray crystallography : Resolves bond lengths and angles, particularly for the cyclobutyl-pyrimidine junction .

- DFT calculations : Predict electronic properties and stability of tautomeric forms .

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial arrangements (e.g., amine group orientation) .

| Structural Data | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₃ | PubChem |

| InChI Key | IIUUNXSYGPXQGX-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1CC1C2=NC=CC(=N2)N | PubChem |

What experimental approaches are used to investigate the anticancer mechanisms of this compound?

Q. Advanced

- Kinase inhibition assays : Screen for activity against cyclin-dependent kinases (CDKs) using fluorescence-based assays .

- Apoptosis studies : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

- Transcriptomic profiling : RNA sequencing identifies dysregulated pathways (e.g., cell cycle, DNA repair) .

- Molecular docking : Predict binding affinity to ATP pockets of target kinases (e.g., CDK2) using AutoDock Vina .

How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

- Meta-analysis : Quantify heterogeneity using I² statistics to assess variability across studies (e.g., IC₅₀ discrepancies) .

- Dose-response reevaluation : Standardize assay conditions (cell lines, incubation time) to minimize inter-lab variability .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., cyclobutyl vs. phenyl groups) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.